4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
Descripción
4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative with a methyl group at position 4, a pyrrolidine substituent at position 2, and a piperazine moiety at position 6.
Propiedades
IUPAC Name |
4-methyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-16-14-18(22-19(21-16)25-8-2-3-9-25)24-12-10-23(11-13-24)15-17-4-6-20-7-5-17/h4-7,14H,2-3,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKMGZAMALWXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
The compound interacts with its target, the tyrosine kinase, by binding to its inactive domain. This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. The binding of the compound to the tyrosine kinase inhibits the enzyme’s activity, preventing the phosphorylation process.
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. Tyrosine kinases play a crucial role in the activation of many cellular processes. Therefore, inhibiting these enzymes can lead to the suppression of these processes, including cell division and growth. This makes tyrosine kinase inhibitors effective in treating diseases characterized by abnormal cell growth, such as leukemia.
Pharmacokinetics
Similar compounds have been structurally characterized only in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate, or malonate)
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity. This leads to the suppression of various cellular processes activated by these enzymes, including cell division and growth. Therefore, the compound could potentially be used as a therapeutic agent in diseases characterized by abnormal cell growth, such as leukemia.
Análisis Bioquímico
Biochemical Properties
Similar compounds, such as Imatinib, have been shown to inhibit the activity of tyrosine kinases. This suggests that 4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Actividad Biológica
The compound 4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 363.5 g/mol. The structural components include a pyrimidine ring substituted with various functional groups, which contribute to its biological activity.
The compound acts primarily as a kinase inhibitor , targeting specific pathways involved in cell proliferation and survival. Kinases are enzymes that phosphorylate other proteins, thus regulating various cellular functions. In particular, this compound has shown promise in inhibiting tyrosine kinases, which are critical in cancer signaling pathways.
Anticancer Properties
Research indicates that compounds similar to 4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity : In a study assessing the cytotoxic effects of pyrimidine derivatives, compounds with similar structures to 4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine showed significant inhibition of tumor growth in vitro and in vivo models . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Kinase Inhibition : Another study highlighted that the compound effectively inhibits specific kinases involved in oncogenic signaling pathways. For instance, it demonstrated potent activity against the Bcr-Abl fusion protein, a well-known target in chronic myeloid leukemia (CML) treatment .
- Pharmacological Profiles : The pharmacological profiles of similar compounds suggest that they can be developed into effective therapeutic agents for treating various cancers due to their ability to selectively target tumor cells while sparing normal cells .
Aplicaciones Científicas De Investigación
Cancer Therapeutics
The primary application of this compound is in oncology, where it acts as a selective inhibitor of the ABL kinase. Its effectiveness has been demonstrated in preclinical studies, showcasing its ability to reduce tumor growth in CML models. The compound's structural similarity to imatinib (Gleevec), a well-known ABL inhibitor, enhances its potential as a therapeutic agent .
Neurological Disorders
Research indicates that compounds similar to 4-methyl derivatives may play a role in treating neurological disorders by modulating neurotransmitter systems. The piperazine moiety is known for its activity at serotonin and dopamine receptors, suggesting potential applications in psychiatric conditions and neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain pathogens. The presence of the pyridine and piperazine groups may enhance its interaction with bacterial membranes, leading to cell disruption .
Case Studies
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its substituents, particularly the pyridin-4-ylmethyl-piperazine group. Below is a comparative analysis with structurally related pyrimidine derivatives:
Physicochemical Properties
- Molar Mass and Polarity : The target compound (C₁₉H₂₆N₇) has a higher molar mass (~376.47 g/mol) compared to simpler analogs like 2-methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (247.34 g/mol) due to the pyridinylmethyl group .
- Solubility : The pyridine ring in the target compound increases hydrophilicity compared to thiadiazole or bromobenzoyl substituents, which are more lipophilic .
- pKa : The pyrrolidine (predicted pKa ~10.06) and piperazine (pKa ~9.7) groups contribute to basicity, influencing ionization under physiological conditions .
Q & A
Synthesis and Optimization
1.1 Basic: What are the key synthetic steps for preparing 4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine? Answer: The synthesis involves sequential functionalization of the pyrimidine core. A common approach is:
Core formation : Condensation of a substituted pyrimidine precursor with piperazine derivatives under basic conditions (e.g., NaOH in dichloromethane) .
Substituent introduction : The pyrrolidin-1-yl group is introduced via nucleophilic substitution at the 2-position, while the 4-[(pyridin-4-yl)methyl]piperazine moiety is added at the 6-position using reductive amination or coupling reactions .
Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) achieves >95% purity .
1.2 Advanced: How can reaction yields be optimized during scale-up, particularly for introducing the pyridinylmethyl-piperazine group? Answer:
- Catalytic systems : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-pyrimidine linkages, which improves regioselectivity .
- Solvent optimization : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) to minimize side reactions .
- Yield data : Pilot-scale reactions report 60–70% yield for the final step, with impurities (e.g., unreacted piperazine) removed via pH-dependent extraction .
Structural Characterization
2.1 Basic: Which analytical techniques are critical for confirming the compound’s structure? Answer:
- X-ray crystallography : Resolves the pyrimidine ring conformation and confirms substituent positions (e.g., bond angles of 117–122° for the piperazine-pyridine linkage) .
- NMR spectroscopy : Key signals include:
- ¹H NMR : δ 8.5–8.7 ppm (pyridine protons), δ 2.5–3.2 ppm (piperazine and pyrrolidine CH₂ groups) .
- ¹³C NMR : δ 160–165 ppm (pyrimidine C2/C4 carbons) .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 410–415 .
2.2 Advanced: How to address discrepancies in NMR data between synthetic batches? Answer:
- Dynamic effects : Rotameric equilibria in the piperazine group can split signals. Use variable-temperature NMR (e.g., 25–60°C) to coalesce peaks .
- Impurity profiling : Compare with reference standards (e.g., 4-methylpiperazin-1-amine dihydrochloride, CAS 40675-60-3) to identify residual starting materials .
- Advanced techniques : 2D-COSY and HSQC resolve overlapping signals from the pyridinylmethyl and pyrrolidine moieties .
Pharmacological Evaluation
3.1 Basic: What in vitro assays are recommended for initial biological activity screening? Answer:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based inhibitors .
- Cellular assays : Use MTT/proliferation assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility : Measure in PBS (pH 7.4) and DMSO; typical solubility is <50 µM, necessitating formulation with cyclodextrins .
3.2 Advanced: How to resolve contradictory activity data across cell lines? Answer:
- Metabolic stability : Test hepatic microsomal stability (e.g., human liver microsomes) to identify rapid degradation in certain media .
- Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding vs. off-target effects .
- Data normalization : Adjust for differences in cell permeability using LC-MS/MS quantification of intracellular compound levels .
Computational Modeling
4.1 Basic: Which computational tools predict the compound’s target interactions? Answer:
- Docking : AutoDock Vina or Glide for modeling binding to kinase ATP pockets (e.g., PDB 4XRF) .
- MD simulations : GROMACS for assessing piperazine group flexibility during binding (simulation time: ≥100 ns) .
- QSAR : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., pyridine vs. benzene) with activity .
4.2 Advanced: How to validate docking results when experimental IC₅₀ values conflict with predicted affinities? Answer:
- Free energy calculations : Apply MM-GBSA to account for solvation effects underestimated in docking .
- Alchemical binding : Use FEP+ (Free Energy Perturbation) to simulate mutations in the binding pocket (e.g., T790M in EGFR) .
- Experimental cross-check : Synthesize analogs with modified piperazine substituents (e.g., ethyl instead of methyl) to test predicted trends .
Physicochemical Challenges
5.1 Basic: What strategies improve the compound’s aqueous solubility? Answer:
- Salt formation : Hydrochloride salts increase solubility to ~100 µM in water .
- Co-solvents : Use 10% PEG-400 or 5% Solutol HS-15 in PBS .
- Particle size reduction : Nano-milling (e.g., 200 nm particles) enhances dissolution rate .
5.2 Advanced: How to address oxidation of the pyridinylmethyl group during long-term storage? Answer:
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